Pipermethystine
Overview
Description
Pipermethystine is a toxic alkaloid found in the aerial parts of the kava plant (Piper methysticum). Unlike kavalactones, which are the primary active compounds in kava root, this compound does not contain a lactone structure. It is primarily present in the leaves and stem peelings of the plant and has been associated with hepatotoxicity in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pipermethystine involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in the literature. it is known that this compound can be isolated from the leaves and stem peelings of Piper methysticum through extraction and purification processes .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. Most of the this compound used in research is extracted from the kava plant rather than being synthesized industrially .
Chemical Reactions Analysis
Types of Reactions: Pipermethystine undergoes various chemical reactions, including oxidation and reduction. It is known to induce oxidative stress in biological systems, which is a key factor in its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome. For example, oxidative stress studies often use hydrogen peroxide as an oxidizing agent .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. In oxidative stress studies, the primary products are reactive oxygen species and other oxidative byproducts .
Scientific Research Applications
Pipermethystine has been studied for its toxicological effects, particularly its hepatotoxicity. It has been shown to induce mitochondrial toxicity in human hepatoma cells and increase oxidative stress markers in animal models . Additionally, this compound has been investigated for its potential anticancer properties, although its toxicity limits its therapeutic applications .
Mechanism of Action
The mechanism of action of pipermethystine involves the disruption of mitochondrial function, leading to increased oxidative stress and cell death. It affects various molecular targets, including cytochrome P450 enzymes and tumor necrosis factor α mRNA expression . These interactions contribute to its hepatotoxic effects and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds: Pipermethystine is often compared to kavalactones, which are the primary active compounds in kava root. Other similar compounds include dihydromethysticin and dihydrokavain, which are also found in kava .
Uniqueness: What sets this compound apart from other kava compounds is its toxicity and its presence in the aerial parts of the plant rather than the root. Unlike kavalactones, which have anxiolytic and sedative properties, this compound is primarily known for its toxic effects .
Properties
IUPAC Name |
[6-oxo-1-(3-phenylpropanoyl)-2,3-dihydropyridin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-12(18)21-14-8-10-16(20)17(11-14)15(19)9-7-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNQCUATONMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992199 | |
Record name | 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71627-22-0, 375797-98-1 | |
Record name | Pipermethystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71627-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipermethystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071627220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERMETHYSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8C8S6AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipermethystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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